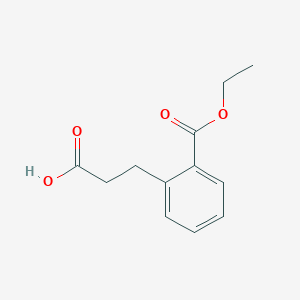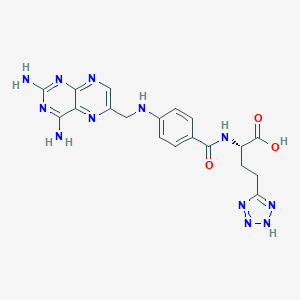
Tetrazole-aminopterin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrazole-aminopterin is a chemical compound that has gained significant attention in the field of scientific research due to its potential as an antifolate agent. This compound is synthesized by the reaction of aminopterin with tetrazole, resulting in the formation of a novel chemical entity that has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
The mechanism of action of tetrazole-aminopterin is similar to that of aminopterin. Tetrazole-aminopterin inhibits the activity of dihydrofolate reductase, which leads to a decrease in the production of nucleic acids. This inhibition leads to the inhibition of cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
Tetrazole-aminopterin has been shown to have significant biochemical and physiological effects. In vitro studies have shown that tetrazole-aminopterin is effective against a variety of cancer cell lines. In vivo studies have shown that tetrazole-aminopterin is effective against breast cancer, lung cancer, and leukemia in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetrazole-aminopterin has several advantages for lab experiments. It is easy to synthesize and has been shown to be effective against a variety of cancer cell lines. However, there are also limitations to using tetrazole-aminopterin in lab experiments. The compound is not very stable and can degrade over time. Additionally, the compound is not very soluble in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the study of tetrazole-aminopterin. One direction is to study the compound in combination with other antifolate agents to determine if it has synergistic effects. Another direction is to study the compound in animal models of other types of cancer to determine if it is effective against those cancers. Finally, future studies could focus on improving the stability and solubility of the compound to make it more useful in lab experiments.
Conclusion:
Tetrazole-aminopterin is a novel chemical entity that has gained significant attention in the field of scientific research due to its potential as an antifolate agent. The compound has been shown to be effective against a variety of cancer cell lines and has significant biochemical and physiological effects. While there are limitations to using tetrazole-aminopterin in lab experiments, there are also several future directions for the study of this compound.
Métodos De Síntesis
The synthesis of tetrazole-aminopterin involves the reaction of aminopterin with tetrazole. Aminopterin is a folate antagonist that inhibits the activity of dihydrofolate reductase, an important enzyme in the synthesis of nucleic acids. Tetrazole, on the other hand, is a five-membered heterocyclic compound that contains four nitrogen atoms. The reaction of aminopterin with tetrazole results in the formation of a novel chemical entity, tetrazole-aminopterin.
Aplicaciones Científicas De Investigación
Tetrazole-aminopterin has been studied for its potential as an antifolate agent. Antifolates are a class of drugs that inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleic acids. This inhibition leads to a decrease in the production of nucleic acids, which in turn inhibits the growth of cancer cells. Tetrazole-aminopterin has been shown to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia.
Propiedades
Número CAS |
127134-21-8 |
|---|---|
Nombre del producto |
Tetrazole-aminopterin |
Fórmula molecular |
C19H20N12O3 |
Peso molecular |
464.4 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid |
InChI |
InChI=1S/C19H20N12O3/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(32)25-12(18(33)34)5-6-13-28-30-31-29-13/h1-4,8,12,22H,5-7H2,(H,25,32)(H,33,34)(H,28,29,30,31)(H4,20,21,23,26,27)/t12-/m0/s1 |
Clave InChI |
IMRSBQGLWIOFSP-LBPRGKRZSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)N[C@@H](CCC2=NNN=N2)C(=O)O)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC2=NNN=N2)C(=O)O)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(CCC2=NNN=N2)C(=O)O)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N |
Sinónimos |
gamma-tetrazole-aminopterin tetrazole-aminopterin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



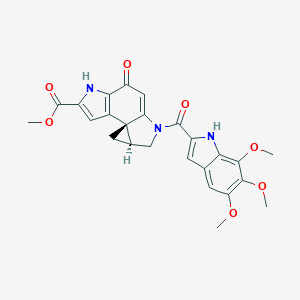
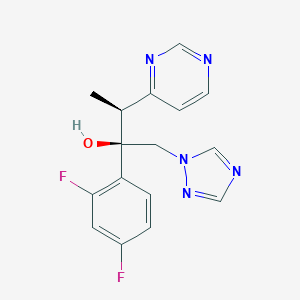
![11-Methylbenz[a]anthracene](/img/structure/B135086.png)
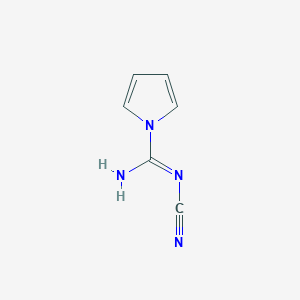
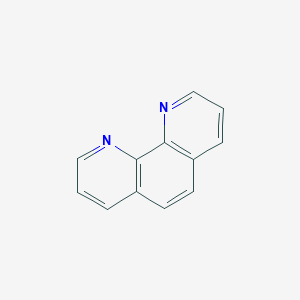
![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile](/img/structure/B135091.png)
![[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate](/img/structure/B135096.png)
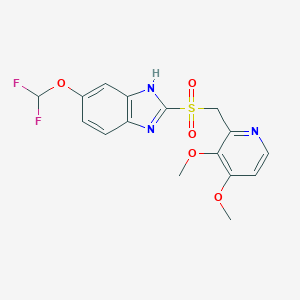
![2-[2-(2-Naphthalenyl)ethoxy]adenosine](/img/structure/B135104.png)
![2,3-Dimethylbenzo[a]anthracene](/img/structure/B135107.png)
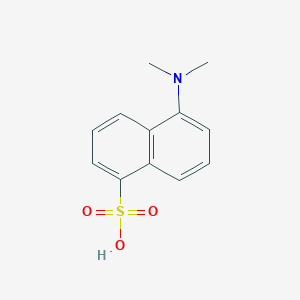
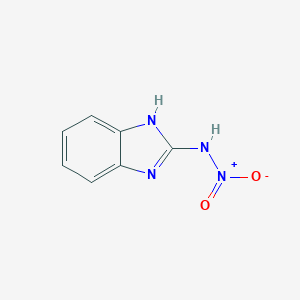
![5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol](/img/structure/B135121.png)
